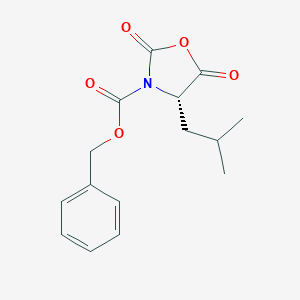

(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-10(2)8-12-13(17)21-15(19)16(12)14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMWGGCVQLSNCM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401152923 | |

| Record name | Phenylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125814-24-6 | |

| Record name | Phenylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125814-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative has been studied for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- CAS Number : 125814-24-6

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound acts as a potential inhibitor of key enzymes involved in cancer progression, particularly through the inhibition of transcription factors that regulate cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the downregulation of oncogenic transcription factors such as FOXM1, which is crucial for tumor growth and metastasis.

- A study found that derivatives similar to this compound showed IC50 values significantly lower than existing treatments, suggesting a promising therapeutic index for future development .

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes that are pivotal in metabolic pathways related to cancer cell survival. This inhibition leads to reduced proliferation rates and increased apoptosis in treated cells.

- Molecular Docking Studies :

Case Study 1: Inhibition of FOXM1

A detailed investigation into the effects of this compound on FOXM1 revealed that treatment led to significant decreases in FOXM1 expression levels in MDA-MB-231 breast cancer cells. The study reported an IC50 value of approximately 10 µM, indicating effective inhibition compared to control groups .

Case Study 2: Antiproliferative Effects

In another study focusing on prostate cancer cell lines, this compound demonstrated potent antiproliferative effects with a notable reduction in cell viability observed at concentrations as low as 5 µM after 48 hours of treatment .

Data Table: Biological Activity Summary

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Analogous Compounds

Notes:

- Similarity Scores: Calculated based on structural and functional group alignment (e.g., oxazolidinone vs. piperidine cores, ester variations) .

- Substituent Impact: Isobutyl vs. Ester Variations: Benzyl esters (e.g., in 158257-41-1) enhance stability under acidic conditions compared to methyl or ethyl esters .

Research Findings and Implications

Pharmacological Considerations

- However, their structural motifs (e.g., dioxooxazolidine) may inspire novel drug candidates with optimized stability or bioavailability.

Métodos De Preparación

Cyclization of Hydroxyamides via Acid Catalysis

Multicomponent One-Pot Synthesis

Recent advances in oxazolidine synthesis emphasize one-pot strategies. A three-component reaction combining benzyl alcohol , isobutyl aldehyde , and N-carboxy anhydride precursors achieves the target compound in fewer steps.

Reaction Optimization

-

Temperature : 0°C to room temperature, with strict exclusion of moisture.

-

Workup : Sequential extraction with ether, acid washing (0.1 M HCl), and drying over MgSO4.

This method offers a 72% isolated yield after silica gel chromatography, with enantiomeric excess achieved via chiral column separation.

Industrial-Scale Considerations

The patent literature highlights challenges in large-scale oxazolidine synthesis, particularly in handling cyanide intermediates and ensuring thermal stability . For example, the use of sodium cyanide in methanol/water systems necessitates rigorous safety protocols, including amyl nitrite antidote availability.

Process Intensification

-

Solvent selection : Isopropyl acetate/water mixtures enable efficient phase separation and reduce emulsion formation during workup.

-

In-situ purification : Washing with 20% sodium chloride removes residual acids without product loss.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 85 | 98 | High | Moderate |

| Chiral resolution | 60 | >99 | Low | Low |

| Multicomponent | 72 | 85 | Moderate | High |

The acid-catalyzed route balances yield and enantiomeric purity, making it preferable for industrial applications despite cyanide handling risks .

Q & A

Basic Question: What are the recommended methods for synthesizing (S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via asymmetric oxazolidinone formation. A common approach involves reacting (S)-4-isobutyl-2,5-dioxooxazolidine with benzyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). The reaction requires strict temperature control (0–5°C) to minimize racemization. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity verification (>95%) is performed using HPLC with a chiral stationary phase to confirm enantiomeric excess .

Basic Question: How should researchers characterize the compound’s structural integrity?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxazolidinone core, benzyl ester, and isobutyl substituents. Key signals include carbonyl carbons (δ ~170–175 ppm) and benzyl aromatic protons (δ ~7.3–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₄H₁₅NO₅, calculated [M+H]⁺ = 278.1028) .

- Chiral HPLC : To ensure stereochemical purity, use a Chiralpak AD-H column with a hexane/isopropanol mobile phase .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

While specific toxicity data are limited, general precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of fine particulates .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazolidinone ring .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How does the stereochemistry of the oxazolidinone ring influence its utility in asymmetric synthesis?

Methodological Answer:

The (S)-configuration at the oxazolidinone’s C3 position enables its use as a chiral auxiliary. For example:

- Enolate Formation : The electron-withdrawing oxazolidinone carbonyl stabilizes enolates, directing alkylation/aldol reactions with high diastereoselectivity.

- Steric Control : The isobutyl group creates a chiral environment, favoring nucleophilic attack from the less hindered face.

- Cleavage : The benzyl ester is selectively removed via hydrogenolysis (H₂/Pd-C) to recover the auxiliary without racemization .

Advanced Question: What analytical techniques resolve discrepancies in reaction yields during derivatization?

Methodological Answer:

Yield inconsistencies often arise from:

- Moisture Sensitivity : Use Karl Fischer titration to detect trace water in solvents, which hydrolyzes the oxazolidinone.

- Byproduct Formation : LC-MS or GC-MS to identify side products (e.g., ring-opened intermediates).

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ FTIR to track carbonyl vibrations and optimize reaction time/temperature .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states, particularly for stereoselective steps (e.g., enolate alkylation).

- Solvent Effects : Employ COSMO-RS to simulate solvent polarity’s impact on reaction barriers.

- Docking Studies : Predict interactions with enzymes if exploring biocatalytic applications (e.g., lipase-mediated ester hydrolysis) .

Advanced Question: What strategies mitigate racemization during functional group transformations?

Methodological Answer:

- Low-Temperature Conditions : Perform reactions at ≤0°C to slow base-catalyzed epimerization.

- Non-Nucleophilic Bases : Use Hünig’s base (DIPEA) instead of stronger bases like NaOH.

- Protecting Group Compatibility : Avoid acidic conditions (e.g., TFA) that may cleave the oxazolidinone.

- In-Situ Monitoring : Chiral HPLC at intermediate steps to detect early-stage racemization .

Basic Question: What are the compound’s solubility properties in common solvents?

Methodological Answer:

- High Solubility : Dichloromethane, THF, DMF.

- Low Solubility : Water, hexane.

- Precipitation Strategy : Add hexane to DCM solutions to isolate the compound as a crystalline solid .

Advanced Question: How does the electron-withdrawing oxazolidinone group affect neighboring functional groups?

Methodological Answer:

- Activation of α-Hydrogens : The carbonyl groups increase acidity, enabling deprotonation for enolate chemistry.

- Electronic Effects on Aromatic Rings : The ester group’s electron-withdrawing nature directs electrophilic substitution in the benzyl moiety to the meta position.

- Steric Shielding : The isobutyl group protects the oxazolidinone’s C5 carbonyl from nucleophilic attack .

Advanced Question: What are the challenges in scaling up reactions using this compound?

Methodological Answer:

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during enolate formation.

- Waste Management : Implement solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) to reuse DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.